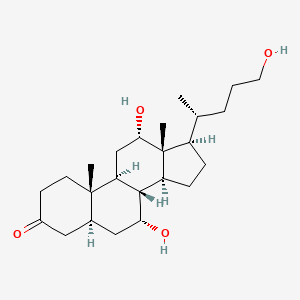

3-keto Petromyzonol

Description

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

392.6 g/mol |

IUPAC Name |

(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14-,15-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |

InChI Key |

WKLORKLFLMTHHY-RTYFXBAISA-N |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-keto Petromyzonol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-keto Petromyzonol, a key bile acid derivative that functions as a sex pheromone in the sea lamprey (Petromyzon marinus). This document details its chemical structure, physicochemical properties, and its critical role in the neuroendocrine regulation of reproduction. Special emphasis is placed on its interaction with the hypothalamic-pituitary-gonadal (HPG) axis. Furthermore, this guide outlines detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound, intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and drug development.

Chemical Structure and Properties

This compound is a C24 steroid characterized by a 5α-cholane skeleton. Its systematic name is (5α,7α,12α)-7,12,24-trihydroxy-cholan-3-one. The defining feature of its structure is the ketone group at the C-3 position of the steroid nucleus.

Chemical Structure:

-

Molecular Formula: C₂₄H₄₀O₄

-

Molecular Weight: 392.57 g/mol

-

CAS Number: 359436-56-9

-

SMILES: C--INVALID-LINK--C[C@H]1CC[C@H]2[C@@H]3--INVALID-LINK--[C@H]3CC(=O)C4)O">C@HC[C@]12C

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical and synthetic methodologies.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₀O₄ | [1] |

| Molecular Weight | 392.57 g/mol | [1] |

| CAS Number | 359436-56-9 | [1] |

| Melting Point | 173-175 °C | [1] |

| Boiling Point | 543.7 °C at 760 mmHg | [1] |

| Flash Point | 296.7 °C | [1] |

| Density | 1.130 g/cm³ | [1] |

| Vapor Pressure | 4.34E-14 mmHg at 25°C | [1] |

| LogP | 3.56460 | [1] |

| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | [1] |

| Storage Temperature | -20°C | [1] |

Biological Role and Signaling Pathway

This compound is a crucial component of the multi-part sex pheromone released by spermiating male sea lampreys. While it is active, its sulfated derivative, this compound sulfate (3kPZS), is considered the primary and highly potent attractant for ovulating females, guiding them to nesting sites for successful reproduction.

The biological activity of these pheromones is mediated through the olfactory system, leading to the activation of the hypothalamic-pituitary-gonadal (HPG) axis. Exposure to 3kPZS has been shown to prime the neuroendocrine system in immature sea lampreys by modulating the synthesis and release of gonadotropin-releasing hormone (GnRH), a key regulator of the HPG axis.

Signaling Pathway of this compound Sulfate (3kPZS)

The binding of 3kPZS to specific olfactory receptors in female sea lampreys initiates a signaling cascade that culminates in behavioral and physiological changes conducive to spawning. This pathway involves the upregulation of GnRH, which in turn stimulates the pituitary to release gonadotropins, leading to steroidogenesis in the gonads. In sea lampreys, two primary forms of GnRH, lamprey GnRH-I (lGnRH-I) and lamprey GnRH-III (lGnRH-III), are stimulated by this pheromonal cue. These GnRH molecules then act on GnRH receptors in the pituitary, which are G-protein coupled receptors that can activate downstream second messenger systems, such as the inositol phosphate (IP3) and cyclic AMP (cAMP) pathways, to elicit their physiological effects.

Experimental Protocols

The identification and characterization of this compound and its biological activity have been achieved through a combination of analytical chemistry and neurobiological assays. A generalized workflow for such studies is the bioassay-guided fractionation approach.

Isolation of this compound from Natural Sources

Objective: To extract and concentrate pheromone compounds from water conditioned by sexually mature male sea lampreys.

Methodology: Solid Phase Extraction (SPE)

-

Water Collection: House sexually mature male sea lampreys (15-30 individuals) in a large tank (e.g., 250 L) with aerated water at a controlled temperature (16-18 °C). Collect the conditioned water, typically overnight.

-

Resin Preparation: Use a suitable resin (e.g., Amberlite XAD) for solid phase extraction. Prior to use, soak the resin in methanol for at least 4 hours to activate it.

-

Column Packing: Load the activated resin into a chromatography column. Equilibrate the column by passing a sufficient volume of deionized water (e.g., 10 L) to remove any residual organic solvent.

-

Extraction: Pass the collected conditioned water through the prepared SPE column using a pump. The hydrophobic pheromone molecules will adsorb to the resin.

-

Elution: After the entire volume of conditioned water has passed through, elute the bound compounds from the resin using an organic solvent such as methanol or acetone.

-

Concentration: Concentrate the resulting eluate, typically under reduced pressure using a rotary evaporator, to yield a crude pheromone extract. This extract can then be subjected to further purification and analysis.

Synthesis of this compound

-

Protection of Hydroxyl Groups: The hydroxyl groups at positions C-7, C-12, and C-24 of a suitable starting material (e.g., allocholic acid or a derivative) would need to be protected to prevent their oxidation. This can be achieved using standard protecting groups for alcohols.

-

Oxidation of the C-3 Hydroxyl Group: The unprotected 3-hydroxyl group is then oxidized to a ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.

-

Deprotection: The protecting groups on the C-7, C-12, and C-24 hydroxyls are subsequently removed to yield this compound.

Bioactivity Assessment

Objective: To determine the olfactory and behavioral responses of sea lampreys to purified compounds.

Methodology 1: Electro-olfactogram (EOG) Recording

EOG is an electrophysiological technique used to measure the electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus.

-

Animal Preparation: Anesthetize an adult female sea lamprey and secure it in a stereotaxic holder. Expose the olfactory epithelium by careful dissection.

-

Electrode Placement: Place a recording electrode on the surface of the olfactory epithelium and a reference electrode on a nearby non-sensory tissue.

-

Odorant Delivery: Deliver a constant flow of oxygenated, anesthetic-containing water over the olfactory epithelium. Introduce precise pulses of the test compound (dissolved in a suitable solvent and diluted in the carrier water) into this flow.

-

Data Recording: Record the voltage changes (EOG responses) upon stimulation with the test compound. The amplitude of the response is indicative of the olfactory potency of the compound.

Methodology 2: Two-Choice Flume Behavioral Assay

This assay assesses the preference or avoidance behavior of a sea lamprey when presented with a choice between two water streams, one containing the test compound and one serving as a control.

-

Apparatus: Use a two-choice maze or flume where a central channel splits into two side channels.

-

Water Flow: Establish a constant, laminar flow of water through all channels.

-

Animal Acclimation: Place an ovulating female sea lamprey in the central downstream channel and allow it to acclimate for a defined period.

-

Odorant Introduction: Introduce the test compound into one of the side channels and a control (solvent only) into the other.

-

Behavioral Observation: Record the amount of time the lamprey spends in each of the side channels. A significant increase in time spent in the odorant-containing channel indicates attraction, while a significant decrease indicates repulsion.

Conclusion

This compound and its sulfated form are pivotal molecules in the chemical communication system of the sea lamprey, playing a fundamental role in orchestrating reproductive behavior. This technical guide has provided a detailed overview of its chemical structure, properties, and the signaling pathways it modulates. The experimental protocols described herein offer a foundational framework for researchers engaged in the study of this and other pheromonal systems. A thorough understanding of this compound not only advances our knowledge of vertebrate chemical ecology and neuroendocrinology but also holds potential for the development of novel, targeted methods for the control of the invasive sea lamprey populations in the Great Lakes.

References

An In-depth Technical Guide on the Biosynthesis Pathway of 3-keto Petromyzonol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-keto Petromyzonol is a potent sex pheromone released by male sea lampreys (Petromyzon marinus) to attract females for spawning.[1][2] As a bile acid derivative, its biosynthesis is intricately linked to the unique steroid metabolism of this ancient vertebrate.[3][4] Understanding the biosynthetic pathway of this compound is crucial for developing novel and specific methods for controlling invasive sea lamprey populations, as well as for broader research into vertebrate steroidogenesis and chemical communication. This guide provides a comprehensive overview of the current scientific understanding of the this compound biosynthetic pathway, including key enzymes, intermediates, quantitative data, and detailed experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with cholesterol and involves a series of modifications to the steroid nucleus and side chain. The pathway is highly active in sexually mature male sea lampreys, with specific tissues playing key roles in the synthesis and transformation of intermediates. The liver is the primary site for the synthesis of the precursor, petromyzonol sulfate, which is then transported to the gills for the final conversion to this compound sulfate before being released into the water.[5]

The proposed biosynthetic pathway can be broadly divided into two main stages:

-

Hepatic Synthesis of Petromyzonol Sulfate from Cholesterol: This stage involves the conversion of cholesterol into a C24 bile alcohol, petromyzonol, followed by sulfation.

-

Gill-based Conversion of Petromyzonol Sulfate to this compound Sulfate: The final step of the pathway, the oxidation of the 3-hydroxyl group, occurs in the gill epithelium.

Stage 1: Hepatic Synthesis of Petromyzonol Sulfate

The initial steps of petromyzonol synthesis from cholesterol are believed to follow the general pathway of bile acid synthesis, with some unique modifications specific to sea lampreys.

-

Initiation by Cytochrome P450 Enzymes: The biosynthesis is initiated by the hydroxylation of cholesterol. The rate-limiting step in bile acid synthesis is catalyzed by cholesterol 7α-hydroxylase (CYP7A1) .[6][7] In sexually mature male sea lampreys, the transcription of cyp7a1 in the liver is dramatically upregulated.[5][8] Other key cytochrome P450 enzymes involved in subsequent hydroxylation and side-chain oxidation reactions include sterol 27-hydroxylase (CYP27A1) and 12α-hydroxylase (CYP8B1) , which also show increased expression in mature males.[5][8]

-

Formation of the C24 Bile Alcohol (Petromyzonol): Through a series of enzymatic reactions involving hydroxylases, reductases, and enzymes for side-chain cleavage, the C27 cholesterol molecule is converted into the C24 bile alcohol, petromyzonol. The exact sequence of all intermediates and enzymes in this part of the pathway in sea lampreys is not fully elucidated but is presumed to share similarities with general bile acid synthesis pathways.

-

Sulfation of Petromyzonol: The final step in the hepatic synthesis is the sulfation of petromyzonol to form petromyzonol sulfate . This reaction is catalyzed by a sulfotransferase (SULT) enzyme.

Stage 2: Gill-based Conversion to this compound Sulfate

The immediate precursor to the active pheromone, petromyzonol sulfate, is transported via the bloodstream from the liver to the gills.[5]

-

Oxidation of the 3-Hydroxyl Group: In the gill epithelium, the 3-hydroxyl group of petromyzonol sulfate is oxidized to a keto group, yielding This compound sulfate . This reaction is catalyzed by a 3-hydroxysteroid dehydrogenase (3-HSD) . The increased expression of a gene homologous to hsd3b7 in the gills of mature males supports this final conversion step occurring in this tissue.[5]

The resulting this compound sulfate is then released from the gills into the surrounding water, where it acts as a powerful chemoattractant for ovulating females.[1]

Quantitative Data on Enzyme Expression

The biosynthesis of this compound is tightly regulated and significantly upregulated in sexually mature male sea lampreys. The following table summarizes the reported fold-changes in the transcription of key biosynthetic enzymes in the liver of mature males compared to immature males.

| Enzyme | Gene | Fold Increase in Transcription (Mature vs. Immature Males) | Reference |

| Cholesterol 7α-hydroxylase | cyp7a1 | ~8000-fold | [5][8] |

| Sterol 27-hydroxylase | cyp27a1 | ~3-fold | [5][8] |

| 12α-hydroxylase | cyp8b1 | ~6-fold | [5][8] |

Experimental Protocols

In Vitro Steroidogenesis in Gonadal Tissue

This protocol is adapted from studies investigating steroid production in sea lamprey gonads.[9]

Objective: To determine the biosynthetic pathways of steroids by incubating gonadal tissue with radiolabeled precursors.

Materials:

-

Sexually mature sea lamprey testes or ovarian follicles.

-

Radiolabeled steroid precursors (e.g., [³H]pregnenolone, [³H]17-hydroxyprogesterone, [³H]androstenedione).

-

Incubation medium (e.g., lamprey Ringer's solution).

-

Incubation vials.

-

Water bath shaker.

-

Ethyl acetate for steroid extraction.

-

High-Performance Liquid Chromatography (HPLC) system.

-

Radioimmunoassay (RIA) or Liquid Scintillation Counter.

Procedure:

-

Dissect the gonadal tissue from a mature sea lamprey and cut it into small fragments.

-

Place the tissue fragments into incubation vials containing the incubation medium.

-

Add the radiolabeled steroid precursor to each vial.

-

Incubate the vials in a shaking water bath at a controlled temperature (e.g., 15°C) for a specified period (e.g., 4-24 hours).

-

Stop the reaction by adding a solvent like ethyl acetate to extract the steroids.

-

Separate the aqueous and organic phases by centrifugation.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Re-dissolve the steroid extract in a suitable solvent for analysis.

-

Analyze the steroid metabolites using HPLC to separate the different steroid compounds.

-

Quantify the radiolabeled metabolites using a radioimmunoassay or a liquid scintillation counter.

Analysis of Bile Acids using LC-MS/MS

This protocol is based on methods used for the quantification of bile acids in sea lamprey tissues and water samples.[4]

Objective: To identify and quantify bile acids, including petromyzonol sulfate and this compound sulfate, in biological samples.

Materials:

-

Sea lamprey tissue (liver, gills) or water samples.

-

Internal standards (e.g., deuterated bile acids).

-

Acetonitrile for protein precipitation and extraction.

-

Solid Phase Extraction (SPE) cartridges for sample cleanup.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.

Procedure:

-

Homogenize tissue samples in a suitable buffer.

-

Add an internal standard to the homogenate or water sample.

-

Precipitate proteins by adding cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the bile acids.

-

Further purify and concentrate the bile acids using SPE.

-

Elute the bile acids from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject the sample into the UPLC-MS/MS system.

-

Separate the bile acids using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile).

-

Detect and quantify the bile acids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Mandatory Visualizations

Caption: Overview of the this compound Biosynthesis Pathway.

References

- 1. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intestinal synthesis and secretion of bile salts as an adaptation to developmental biliary atresia in the sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Biosynthesis and release of pheromonal bile salts in mature male sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolic adaptation of bile acids and cholesterol after biliary atresia in lamprey via transcriptome-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Blood steroid profile and in vitro steroidogenesis by ovarian follicles and testis fragments of adult sea lamprey, Petromyzon marinus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Olfactory Mechanism of 3-keto Petromyzonol Sulfate: A Technical Guide to a Potent Vertebrate Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sea lamprey (Petromyzon marinus), a basal vertebrate, utilizes a sophisticated system of chemical communication to orchestrate critical life-history events, most notably reproduction. At the heart of this system is 3-keto petromyzonol sulfate (3kPZS), a potent pheromone released by spermiating males to attract ovulated females to their nests for spawning. The specificity and sensitivity of the sea lamprey's response to 3kPZS make it a compelling model for understanding vertebrate olfactory mechanisms and a potential target for the control of this invasive species in the Great Lakes. This technical guide provides an in-depth examination of the mechanism of action of 3kPZS, from receptor binding to behavioral output, with a focus on the underlying molecular and physiological processes.

Core Mechanism of Action: From Odorant to Behavior

The action of 3kPZS as a pheromone is a multi-step process initiated in the olfactory epithelium and culminating in a directed behavioral response in receptive females. The core of this mechanism involves highly specific olfactory receptors, a G-protein coupled signaling cascade, and the activation of downstream neural pathways that modulate behavior.

Olfactory Reception and Signal Transduction

The initial and most critical step in the perception of 3kPZS is its binding to specific olfactory receptors located on the cilia of olfactory sensory neurons in the sea lamprey's olfactory epithelium.

Receptor Identification and Specificity: Research has identified two highly related odorant receptors, OR320a and OR320b , as the specific receptors for 3kPZS.[1][2][3] These receptors belong to the G protein-coupled receptor (GPCR) superfamily, a large family of transmembrane proteins that play a central role in signal transduction across a wide range of physiological processes.[1][4][5] Both OR320a and OR320b are specifically activated by C24 5α-bile acids, with 3kPZS being a primary ligand.[1][3]

Signaling Pathway: Upon binding of 3kPZS, OR320a and OR320b undergo a conformational change, which in turn activates a heterotrimeric G-protein. While the specific G-protein α-subunit has not been definitively identified, functional assays have shown that activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP).[1] This strongly suggests that the receptors couple to a Gs-type G-protein, which activates adenylyl cyclase to produce cAMP. This second messenger then likely gates cyclic nucleotide-gated ion channels, leading to depolarization of the olfactory sensory neuron and the generation of an action potential.

Downstream Neural Processing and Behavioral Response

The action potentials generated in the olfactory sensory neurons are transmitted to the olfactory bulb, the first processing center for olfactory information in the brain. From the olfactory bulb, the signal is relayed to higher brain centers, ultimately leading to a behavioral response.

Neural Pathways: Olfactory information from the medial part of the olfactory bulb is transmitted to the mesencephalic locomotor region via the posterior tuberculum, forming a dedicated pathway for initiating motor responses to olfactory stimuli.[6][7][8] This pathway is crucial for the attraction and upstream swimming behavior observed in ovulated females in response to 3kPZS.

Modulation of Neurotransmitter Systems: Exposure to 3kPZS has been shown to induce sexually dimorphic changes in the serotonin (5-hydroxytryptamine, 5-HT) system of the sea lamprey brain.[9][10] In adult females, 3kPZS exposure leads to an increase in 5-HT concentration in the forebrain and a decrease in the brainstem.[9][10] These changes in serotonergic activity are likely involved in modulating the specific behavioral responses to the pheromone.

Behavioral Outcomes: The primary behavioral response of ovulated female sea lamprey to 3kPZS is positive chemotaxis, characterized by increased swimming activity and directed movement towards the source of the pheromone.[9] This attraction is dose-dependent and can be elicited by concentrations as low as 10⁻¹³ M.[11]

Quantitative Data on this compound Sulfate Activity

The following tables summarize the available quantitative data regarding the physiological and behavioral responses to 3kPZS.

| Parameter | Value | Species | Assay | Reference |

| Electrophysiological Detection Threshold | ~10⁻¹² M | Petromyzon marinus | Electro-olfactogram (EOG) | [12] |

| Behavioral Response Threshold | 1 x 10⁻¹⁴ M | Petromyzon marinus | Two-choice flume | [11] |

| Concentration for Neuronal Activation (in vitro) | 10⁻¹⁰ M | Petromyzon marinus | Brain slice electrophysiology | [9][10] |

| Compound | Concentration (M) | Normalized EOG Response (% of L-arginine standard) | Reference |

| This compound Sulfate (3kPZS) | 10⁻⁶ | ~150% | [2] |

| Petromyzonol Sulfate (PZS) | 10⁻⁶ | ~150% | [2] |

| 3-keto-petromyzonol (3kPZ) | 10⁻⁶ | ~25% | [2] |

| Petromyzonol (PZ) | 10⁻⁶ | ~25% | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on pheromone action. Below are summarized protocols for key experiments used to elucidate the mechanism of action of 3kPZS.

Electro-olfactogram (EOG) Recording

EOG is a technique used to measure the summed electrical potential from the olfactory epithelium in response to an odorant stimulus.

Methodology:

-

Animal Preparation: An adult sea lamprey is anesthetized and immobilized. The gills are continuously perfused with aerated, anesthetic-containing water. The olfactory lamellae are surgically exposed.

-

Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.

-

Stimulus Delivery: Solutions of 3kPZS and other test compounds are delivered to the olfactory epithelium via a computer-controlled olfactometer for a precise duration.

-

Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The amplitude of the negative deflection in the EOG trace is proportional to the magnitude of the olfactory response.

-

Data Analysis: EOG responses are typically normalized to the response elicited by a standard odorant (e.g., L-arginine) to allow for comparison across preparations.

Two-Choice Flume Behavioral Assay

This assay is used to quantify the preference or avoidance behavior of sea lamprey in response to a chemical stimulus.

Methodology:

-

Apparatus: A two-choice flume consists of a tank with a central choice arena that receives two parallel, laminar water flows from upstream channels.

-

Animal Acclimation: An ovulated female sea lamprey is placed in the downstream portion of the flume and allowed to acclimate.

-

Pre-stimulus Observation: The time the lamprey spends in each of the two channels is recorded for a set period before the introduction of the stimulus to establish a baseline preference.

-

Stimulus Introduction: A solution of 3kPZS is introduced into one of the upstream channels, while the other channel receives a control solution (e.g., water with the vehicle solvent).

-

Post-stimulus Observation: The time the lamprey spends in each channel is recorded for a set period after the introduction of the stimulus.

-

Data Analysis: A preference index is calculated based on the change in the proportion of time spent in the stimulus channel before and after the introduction of 3kPZS. A positive index indicates attraction, while a negative index indicates avoidance.[13]

Conclusion and Future Directions

The mechanism of action of this compound sulfate as a pheromone in the sea lamprey is a well-defined process involving specific olfactory receptors, a G-protein-mediated signaling cascade, and dedicated neural pathways that elicit a robust behavioral response. The identification of the OR320a and OR320b receptors provides a concrete target for further investigation into the molecular details of ligand-receptor interactions and the specifics of the downstream signaling cascade. Future research should focus on elucidating the precise G-protein alpha subunit involved, characterizing the downstream ion channels in greater detail, and further mapping the neural circuits in the brain that translate the pheromonal signal into a complex behavioral repertoire. A deeper understanding of this potent pheromone system not only advances our knowledge of vertebrate chemical communication but also holds significant promise for the development of novel and specific methods for the control of invasive sea lamprey populations.

References

- 1. Two highly related odorant receptors specifically detect α-bile acid pheromones in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Olfactory sensory neurons in the sea lamprey display polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Olfactory Projections to Locomotor Control Centers in the Sea Lamprey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pheromone 3kPZS evokes context-dependent serotonin sexual dimorphism in the brain of the sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of 3-keto Petromyzonol Sulfate in Sea Lamprey Migration and Mating: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the multifaceted role of 3-keto petromyzonol sulfate (3kPZS), a potent bile acid derivative, in the life cycle of the sea lamprey (Petromyzon marinus). Synthesized and released by spermiating males, 3kPZS acts as a powerful sex pheromone, critically influencing the migratory and mating behaviors of ovulating females. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate a comprehensive understanding of this crucial chemical communication system. The manipulation of this pheromonal pathway presents a promising avenue for the control of invasive sea lamprey populations, particularly in the Laurentian Great Lakes.

Quantitative Analysis of 3kPZS Activity

The biological activity of 3kPZS has been quantified through a series of electrophysiological and behavioral assays. Electro-olfactography (EOG) measures the olfactory sensory neuron response to chemical stimuli, while behavioral assays, such as two-choice flume experiments, assess the preference or avoidance behavior of sea lampreys in response to these cues.

Table 1: Electro-olfactogram (EOG) and Behavioral Responses to this compound Sulfate (3kPZS) and Related Compounds

| Compound | Concentration | Assay Type | Species | Sex/Life Stage | Observed Effect | Citation |

| 3kPZS | 10⁻¹⁰ M | EOG | Sea Lamprey | Mature Female | Detection Threshold | [1] |

| 3kPZS | 10⁻⁶ M | EOG | Sea Lamprey | Adult | Potent olfactory response | [2] |

| 3kPZS | 10⁻¹¹ to 10⁻¹⁴ M | Field Behavioral Assay | Sea Lamprey | Ovulated Female | Attraction and upstream movement | [3] |

| 3kPZS | 10⁻¹² M | Trap Capture | Sea Lamprey | Mature and Immature | Increased trap capture | [4] |

| 3kPZS | 5 x 10⁻¹³ M | Two-Choice Flume | Sea Lamprey | Ovulated Female | Attraction | [5] |

| 3kPZS | Not specified | Behavioral Assay | Pacific Lamprey | Preovulatory Female | Avoidance (less time spent in treated arm) | [6] |

| DKPES | 10⁻⁷ M | EOG | Sea Lamprey | Mature Female | Detection Threshold | [1] |

| PZS | - | Two-Choice Flume | Sea Lamprey | Ovulated Female | Avoidance | [2] |

| 3kACA | - | Behavioral Assay | Sea Lamprey | - | Behaviorally inactive | [7] |

Note: DKPES (3,12-diketo-4,6-petromyzonene-24-sulfate), PZS (petromyzonol sulfate), and 3kACA (3-keto allocholic acid) are other bile acid derivatives found in sea lamprey secretions.

Experimental Protocols

The identification and characterization of 3kPZS and its role in sea lamprey behavior have been achieved through a combination of sophisticated experimental procedures. The following sections detail the methodologies for the key experiments cited in this guide.

Bioassay-Guided Fractionation

This technique is a systematic approach used to isolate and identify active pheromone components from a complex mixture of chemicals.[8][9]

Protocol:

-

Collection of Conditioned Water: Water in which spermiating male sea lampreys have been held is collected. This water contains the released chemical cues.

-

Extraction and Concentration: The collected water is passed through a column containing a resin (e.g., XAD resin) that adsorbs the organic compounds, including the pheromones. The adsorbed compounds are then eluted with a solvent (e.g., methanol) to create a concentrated extract.

-

Chromatographic Separation: The concentrated extract is subjected to multiple rounds of chromatography (e.g., High-Performance Liquid Chromatography - HPLC) to separate the mixture into individual fractions based on chemical properties like polarity and size.[10]

-

Biological Screening of Fractions: Each fraction is tested for biological activity using bioassays.

-

Electro-olfactography (EOG): To identify fractions that elicit an olfactory response.

-

Behavioral Assays: To determine if the odorous fractions also trigger a behavioral response (attraction or repulsion).

-

-

Iterative Process: Fractions that show biological activity are further separated and re-tested until a pure, active compound is isolated.

-

Structure Elucidation: The chemical structure of the purified active compound is determined using spectrometric and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

-

Confirmation of Activity: The synthesized, pure compound is then tested in EOG and behavioral assays to confirm that it possesses the same biological activity as the original active fractions.

Electro-olfactography (EOG)

EOG is an electrophysiological technique used to record the electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus.[2][8]

Protocol:

-

Animal Preparation: An adult sea lamprey is anesthetized and immobilized. The gills are continuously irrigated with fresh, oxygenated water.

-

Electrode Placement: A glass capillary microelectrode filled with a saline solution is placed on the surface of the olfactory epithelium. A reference electrode is placed on the skin nearby.

-

Stimulus Delivery: A known concentration of the test compound (e.g., 3kPZS) dissolved in water is delivered to the olfactory epithelium for a short duration. A positive control, such as L-arginine, is used to ensure the preparation is responsive.[8]

-

Recording of Response: The change in electrical potential (the EOG response) is amplified and recorded. The amplitude of the response is proportional to the magnitude of the olfactory sensory neuron response.

-

Data Analysis: The EOG response amplitudes for different compounds and concentrations are measured, corrected for the baseline, and often normalized to the response of a standard odorant.[12][13]

Two-Choice Maze Behavioral Assay

This assay is used to determine the preference or avoidance of a sea lamprey to a chemical cue in a controlled laboratory setting.[6][8]

Protocol:

-

Apparatus: A two-choice maze or flume is used, which consists of a central release area and two arms or channels with a constant flow of water.

-

Acclimation: An individual sea lamprey is placed in the central area and allowed to acclimate for a period.

-

Control Period: The behavior of the lamprey is recorded for a set duration with only fresh water flowing into both arms of the maze. This establishes a baseline for activity and side preference.

-

Treatment Period: The test compound (e.g., 3kPZS) is introduced into the water flow of one randomly chosen arm (the treatment arm), while the other arm continues to receive fresh water (the control arm).

-

Behavioral Recording: The movement of the lamprey is recorded, and the time spent in each arm and the number of entries into each arm are quantified.

-

Data Analysis: The time spent and the number of entries into the treatment arm during the treatment period are compared to the control period and to the control arm to determine if the compound is an attractant (more time/entries in the treatment arm) or a repellent (less time/entries in the treatment arm).[5]

Signaling Pathways and Experimental Workflows

The perception of 3kPZS by female sea lampreys initiates a cascade of neurological and physiological events that culminate in a behavioral response. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Proposed signaling pathway for 3kPZS perception in female sea lamprey.

Caption: Workflow for the identification of sea lamprey pheromones.

The Role of 3kPZS in Sea Lamprey Life Cycle

The life cycle of the sea lamprey is complex, involving distinct larval, parasitic, and reproductive stages.[14] Chemical cues, particularly 3kPZS, play a crucial role in the successful completion of their reproductive phase.

Migration

While larval sea lampreys release a migratory pheromone composed of several bile acids that guide adults to suitable spawning streams, 3kPZS, released by nesting males, serves as a more proximate cue.[7][15] It guides ovulating females upstream over long distances to locate spawning grounds and individual nests.[3] Field studies have demonstrated that the application of synthesized 3kPZS to a stream can induce upstream movement in female sea lampreys and lure them into traps.[4][7] This indicates that 3kPZS is a key component of the male mating pheromone that facilitates the congregation of sexes for spawning.[16]

Mating

Once in proximity to a nesting male, 3kPZS is essential for inducing a suite of mating-related behaviors in ovulating females.[7] The presence of 3kPZS signals the reproductive status and location of a viable mate.[15] Exposure to male washings containing 3kPZS can also accelerate sexual maturation in both males and females.[16] The neuroendocrine system is implicated in these responses, with 3kPZS exposure shown to modulate gonadotropin-releasing hormone (GnRH) and serotonin levels in a sexually dimorphic manner.[17][18] In females, 3kPZS exposure increases serotonin in the forebrain, which is associated with the initiation of motor patterns for mating behaviors.[17]

Interestingly, the behavioral response to 3kPZS can be modulated by other compounds. For instance, petromyzonol sulfate (PZS), another bile acid released by larvae and males, can act as an antagonist to 3kPZS, reducing the attraction of ovulated females when present in certain ratios.[2][5] This suggests a complex chemical communication system where the ratio of different pheromonal components conveys specific information.

Conclusion and Future Directions

This compound sulfate is a cornerstone of the chemical communication system governing sea lamprey reproduction. Its role as a potent sex pheromone that guides female migration and initiates mating behaviors is well-established. The detailed understanding of its biological activity, the protocols for its study, and the elucidation of the involved signaling pathways provide a solid foundation for the development of novel and specific methods for controlling invasive sea lamprey populations. Future research should focus on further delineating the downstream neural and endocrine mechanisms of 3kPZS action, identifying the full complement of compounds in the male pheromone blend and their synergistic or antagonistic interactions, and optimizing the application of synthetic 3kPZS and its antagonists in field settings for effective pest management.[19][20][21][22]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.library.noaa.gov [repository.library.noaa.gov]

- 7. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shu.elsevierpure.com [shu.elsevierpure.com]

- 11. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Petromyzon marinus (Eel sucker) | INFORMATION | Animal Diversity Web [animaldiversity.org]

- 15. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pheromone 3kPZS evokes context-dependent serotonin sexual dimorphism in the brain of the sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. glfc.org [glfc.org]

- 22. Scientists Look to Control Sea Lamprey Spread With Pheromones - Lake Scientist [lakescientist.com]

The Ecological Significance of 3-keto Petromyzonol Signaling: A Technical Guide for Researchers

An in-depth exploration of the chemical ecology, neurobiology, and experimental investigation of a key sea lamprey pheromone.

This technical guide provides a comprehensive overview of the ecological significance of 3-keto petromyzonol signaling in the sea lamprey (Petromyzon marinus). It is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neurobiology, and invasive species management. This document details the role of this compound sulfate (3kPZS) as a potent migratory and reproductive pheromone, summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Role of 3kPZS in Sea Lamprey Life History

The sea lamprey, a basal vertebrate, has a complex life cycle that is heavily reliant on chemical communication. Olfactory cues guide critical behaviors such as migration to spawning habitats and the coordination of reproduction.[1] this compound sulfate (3kPZS), a bile acid derivative, has been identified as a key component of the male sea lamprey's mating pheromone.[2][3] It is released by spermiating males and acts as a powerful attractant for ovulating females, guiding them to nesting sites.[2][3] Interestingly, 3kPZS is also a component of the larval pheromone, which attracts migrating adults of both sexes to suitable spawning streams, suggesting a possible evolutionary exploitation of a pre-existing sensory preference in the development of the mating pheromone.[1] The high specificity and potency of 3kPZS make its signaling pathway a prime target for the development of novel and environmentally benign methods for controlling invasive sea lamprey populations in the Great Lakes.[4][5]

Quantitative Data on 3kPZS Production and Efficacy

The following tables summarize the quantitative data available on the production, release, and effective concentrations of 3kPZS. This information is crucial for designing behavioral experiments and for the development of control strategies.

Table 1: Release Rates of this compound Sulfate (3kPZS) by Male Sea Lamprey

| Parameter | Value | Source |

| Average Release Rate | ~0.5 mg/hour | [6] |

| Mass-Adjusted Release | Decreases with increasing male body mass | [6] |

| Biosynthesis Location | Liver | [7] |

| Release Site | Gills | [7] |

Table 2: Effective Concentrations of 3kPZS for Behavioral Responses in Female Sea Lamprey

| Behavioral Response | Effective Concentration Range (in-stream) | Source |

| Upstream Movement & Trap Entry | 10⁻¹⁴ M to 10⁻¹⁰ M | [8] |

| Attraction in Management Scenarios | 10⁻¹² M | [9][10] |

| Olfactory Detection Threshold (EOG) | ~10⁻¹² M | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the ecological significance of 3kPZS signaling.

Electro-olfactogram (EOG) Recording

EOG is an electrophysiological technique used to measure the summed generator potential of olfactory sensory neurons in response to an odorant stimulus. It is a powerful tool for determining the sensitivity and specificity of the olfactory system to different compounds.

Protocol:

-

Animal Preparation: Anesthetize an adult sea lamprey and secure it in a stereotaxic holder. Continuously perfuse the gills with oxygenated and chilled water.

-

Electrode Placement: Place a recording electrode (a glass capillary filled with saline-agar gel) on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.

-

Odorant Delivery: Deliver a constant flow of charcoal-filtered water over the olfactory epithelium. Introduce test stimuli (e.g., 3kPZS dissolved in a vehicle like methanol/water) into this flow for a defined duration.

-

Data Acquisition: Record the voltage difference between the recording and reference electrodes using a high-impedance DC amplifier. The negative voltage deflection in response to the stimulus is the EOG response.

-

Data Analysis: Measure the peak amplitude of the EOG response. Normalize the responses to a standard odorant (e.g., L-arginine) to allow for comparison across individuals and experiments.

Two-Choice Flume Behavioral Assay

This assay is used to assess the preference or avoidance behavior of sea lamprey in response to a chemical cue in a controlled, flowing water environment.

Protocol:

-

Apparatus: A two-current choice flume is used, which creates two parallel and distinct channels of water flow within a larger choice arena.[12][13][14][15][16]

-

Water Flow: Maintain a constant and laminar flow of water through both channels.

-

Odorant Application: Introduce the test stimulus (e.g., 3kPZS at a known concentration) into one channel and a control (vehicle only) into the other using a peristaltic pump.

-

Animal Introduction: Place an individual sea lamprey in the downstream portion of the choice arena and allow it to acclimate.

-

Data Collection: Record the movement of the lamprey using an overhead camera with infrared illumination for nocturnal tracking. Track the position of the animal over a defined period.

-

Data Analysis: Quantify the time spent in each channel. A preference index can be calculated to determine if the animal spent significantly more time in the odorant-treated channel compared to the control.

Quantification of 3kPZS in Water Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to detect and quantify trace amounts of compounds like 3kPZS in complex environmental samples.[17][18][19][20][21]

Protocol:

-

Sample Collection: Collect water samples from the experimental flume or natural stream. To prevent degradation, samples should be stored on ice and frozen until analysis.

-

Solid-Phase Extraction (SPE): Pre-concentrate the 3kPZS from the water sample using a C18 SPE cartridge. This step removes interfering substances and increases the concentration of the analyte.

-

Liquid Chromatography (LC) Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile) to separate 3kPZS from other compounds in the sample.

-

Mass Spectrometry (MS/MS) Detection: Introduce the eluent from the LC column into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for 3kPZS using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: Create a calibration curve using known concentrations of a 3kPZS standard. Quantify the amount of 3kPZS in the environmental samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Deorphanization and Characterization of Sea Lamprey Olfactory Trace Amine-Associated Receptors - ProQuest [proquest.com]

- 3. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graham.umich.edu [graham.umich.edu]

- 5. usgs.gov [usgs.gov]

- 6. researchgate.net [researchgate.net]

- 7. Olfactory sensitivity to bile acids in salmonid fishes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Factors influencing capture of invasive sea lamprey in traps baited with a synthesized sex pheromone component [pubs.usgs.gov]

- 11. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Item - Two-current choice flumes for testing avoidance and preference in aquatic animals - University of Tasmania - Figshare [figshare.utas.edu.au]

- 14. Development of a two-current choice flume behavioural bioassay for juvenile Panulirus ornatus response to moulting cues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. LC/MS/MS Method Package for Water Quality Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. waters.com [waters.com]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. waters.com [waters.com]

Olfactory Detection of 3-keto Petromyzonol in Fish: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the olfactory detection of 3-keto petromyzonol sulfate (3kPZS) in fish, with a primary focus on the sea lamprey (Petromyzon marinus). 3kPZS is a potent bile acid derivative that functions as a sex pheromone, playing a critical role in attracting ovulated females to spawning sites.[1] Understanding the mechanisms of its detection is crucial for developing novel methods for controlling invasive sea lamprey populations and offers insights into vertebrate olfactory communication.

Quantitative Data on Olfactory Responses

The olfactory system of the sea lamprey exhibits remarkable sensitivity to 3kPZS and related compounds. This sensitivity has been quantified through various experimental approaches, primarily electro-olfactogram (EOG) recordings and behavioral assays.

| Compound | Detection Threshold (M) | Relative EOG Response (% of Standard) | Behavioral Response in Ovulated Females | Reference |

| This compound Sulfate (3kPZS) | 10⁻¹³ | ~100% (at 10⁻⁸ M) | Attraction | [2] |

| Petromyzonol Sulfate (PZS) | - | Similar potency to 3kPZS | Avoidance; Antagonizes 3kPZS attraction | [1][3] |

| 3-keto allocholic acid (3kACA) | - | - | Potential synergistic effect with 3kPZS | [4] |

| 5β-3-ketopetromyzonol sulfate | - | Lower olfactory response than 3kPZS | - | [2] |

| Analogs with additional sulfate groups | - | Varied | Often neutralized or reversed attraction to 3kPZS | [1] |

Table 1: Summary of Quantitative Data on Olfactory and Behavioral Responses to 3kPZS and Analogs in Sea Lamprey.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the olfactory detection of 3kPZS in fish.

Electro-olfactogram (EOG) Recording

EOG is an electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons to an odorant stimulus.[5]

Objective: To quantify the olfactory potency of 3kPZS and its analogs.

Materials:

-

Adult sea lamprey

-

Anesthetic (e.g., tricaine methanesulfonate, MS-222)

-

Dissection tools

-

Perfusion system for gill irrigation and odorant delivery

-

Glass microelectrodes filled with saline-agar

-

Ag/AgCl electrodes

-

Amplifier and data acquisition system

-

Test compounds (3kPZS and analogs) dissolved in a suitable solvent and diluted in artificial stream water

Procedure:

-

Anesthetize the fish and secure it in a stereotaxic holder.

-

Continuously irrigate the gills with aerated, anesthetic-containing water.

-

Expose the olfactory rosette by removing the overlying skin and cartilage.

-

Place the recording electrode on the surface of the olfactory epithelium and the reference electrode on the nearby skin.

-

Deliver a constant flow of artificial stream water over the olfactory rosette.

-

Introduce test odorants into the water flow for a defined period (e.g., 10 seconds).

-

Record the negative voltage deflection (EOG response) using the amplifier and data acquisition system.

-

Normalize the responses to a standard odorant (e.g., L-serine) to allow for comparison across individuals.

Two-Choice Flume Behavioral Assay

This assay is used to determine the preference or avoidance behavior of fish in response to a chemical cue.

Objective: To assess the behavioral response (attraction or repulsion) of female sea lamprey to 3kPZS and its analogs.

Materials:

-

Two-choice flume (a Y-maze or parallel channels)

-

Water pumps and flow meters to create a constant laminar flow

-

Ovulated female sea lamprey

-

Test compounds dissolved in a stock solution

-

Video camera and tracking software

Procedure:

-

Acclimate the female lamprey to the flume with a constant flow of water in both channels.

-

Introduce the test compound into one channel (the experimental channel) and the solvent control into the other channel.

-

Record the fish's position and time spent in each channel for a set duration.

-

Calculate a preference index based on the time spent in the experimental channel versus the control channel. A positive index indicates attraction, while a negative index indicates avoidance.

Signaling Pathways and Experimental Workflows

The olfactory detection of 3kPZS initiates a cascade of physiological and behavioral events. The following diagrams illustrate these processes.

Figure 1: Simplified signaling pathway for the olfactory detection of 3kPZS.

Figure 2: General experimental workflow for studying 3kPZS olfaction.

Figure 3: Structure-activity relationships of 3kPZS analogs.

Conclusion

The olfactory detection of this compound sulfate in sea lamprey is a highly specific and sensitive process mediated by dedicated odorant receptors and neural pathways.[1] The research summarized in this guide highlights the key molecular features of 3kPZS that govern its activity and provides a framework for future studies. A thorough understanding of these mechanisms is paramount for the development of effective pheromone-based control strategies for invasive species and for advancing our knowledge of chemical communication in vertebrates.

References

- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and olfactory activity of unnatural, sulfated 5β-bile acid derivatives in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. noaa.gov [noaa.gov]

A Technical Guide to the Early History and Foundational Studies of Sea Lamprey Pheromone Research

Introduction

The sea lamprey (Petromyzon marinus), a jawless vertebrate, became a highly destructive invasive species in the Laurentian Great Lakes during the 20th century, decimating populations of commercially vital fish like trout and salmon.[1][2] This ecological crisis spurred extensive research into novel control methods, moving beyond physical barriers and chemical lampricides.[2][3] Early observations that migrating adult lampreys were attracted to streams containing larval populations suggested a chemical communication system was at play, laying the groundwork for decades of pheromone research.[4][5] This guide details the foundational studies that identified the key pheromones governing sea lamprey migratory and reproductive behaviors, the experimental protocols used to elucidate them, and the quantitative data that established their biological potency. This research has not only provided critical tools for lamprey control but has also positioned the sea lamprey as a valuable vertebrate model for studying olfaction and chemical communication.[6][7]

Foundational Discoveries: Migratory and Mating Pheromones

Early research efforts, notably by scientists such as Peter Sorensen and Weiming Li, focused on two primary behavioral cues: the odor released by larvae that attracts migrating adults to spawning streams, and the scent released by mature males to attract females.[5][8] These investigations confirmed that olfaction is indispensable for lampreys to locate spawning streams; adults with their nostrils blocked are unable to find them.[4][5]

The Larval Migratory Pheromone

The hypothesis that stream-dwelling larvae release a chemical cue, or migratory pheromone, was a major focus of early studies.[4][5] Researchers demonstrated that migratory adults were attracted to water conditioned by the presence of larvae.[4][8] This led to the systematic, bioassay-guided fractionation of larval-conditioned water to isolate the active compounds.

The initial breakthrough was the identification of Petromyzonol Sulfate (PZS) , a bile acid derivative unique to lampreys, as a key component of the migratory signal.[4][8] However, PZS alone was less attractive than the complete larval odor, indicating a multi-component pheromone blend.[4][8] Subsequent research by Sorensen, Thomas Hoye, and their team led to the discovery of two novel sulfated steroids: Petromyzonamine Disulfate (PADS) and Petromyzosterol Disulfate (PSDS) .[1][9] PADS, in particular, was found to be a remarkably potent attractant, detectable by the lamprey's olfactory system at sub-picomolar concentrations.[1][9] This mixture of bile acid derivatives constitutes the migratory pheromone that guides adults to suitable spawning habitats.[9][10]

The Male Mating Pheromone

Once adult lampreys have migrated to spawning grounds, males build nests and release a sex pheromone to attract ovulated females.[7][11] Research led by Weiming Li identified the primary component of this mating pheromone as 7α, 12α, 24-trihydroxy-5α-cholan-3-one 24-sulfate , more commonly known as 3-keto Petromyzonol Sulfate (3kPZS) .[8][11][12] This compound proved to be a powerful attractant for ready-to-spawn females.[12][13] Further studies identified other components, such as 3-keto allocholic acid (3kACA) and spermine, which act in concert with 3kPZS to coordinate the final stages of spawning.[12][14][15] The identification of 3kPZS was a landmark achievement, leading to its synthesis and eventual registration as the first vertebrate pheromone biopesticide by the U.S. Environmental Protection Agency for use in lamprey control.[16][17]

Experimental Protocols: The Bioassay-Guided Fractionation Approach

The identification of sea lamprey pheromones was achieved primarily through a systematic process known as bioassay-guided fractionation.[6][18] This iterative approach uses physiological and behavioral assays to guide the chemical isolation and purification of active compounds from a complex mixture.[18]

The general workflow is visualized in the diagram below.

Pheromone Collection and Extraction

-

Water Conditioning: Large volumes of water (e.g., 8,000 liters) were "conditioned" by holding either larval or spermiating male sea lampreys in tanks for a set period.[9][19]

-

Solid Phase Extraction: The conditioned water was passed through columns containing a solid-phase adsorbent material (e.g., C18 resin) that binds the organic pheromone compounds.

-

Elution: The bound compounds were then washed (eluted) from the columns using a solvent like methanol, resulting in a concentrated extract of the raw pheromonal cues.[6]

Chromatographic Separation and Bioassays

-

High-Performance Liquid Chromatography (HPLC): The concentrated extract was subjected to HPLC, a technique that separates the complex mixture into numerous distinct fractions based on chemical properties.[2][6]

-

Electro-olfactogram (EOG) Recording: Each fraction was tested for its ability to elicit an olfactory response.[6][18] In this key physiological assay, an electrode is placed on the exposed olfactory epithelium of an anesthetized lamprey.[20] The fraction is introduced into the water flowing over the epithelium, and a negative voltage deflection indicates that olfactory neurons have detected a compound.[6][21] This process rapidly identifies which fractions contain biologically relevant odors.

-

Two-Choice Maze Behavioral Assay: Fractions that were active in the EOG assay were then tested in a behavioral paradigm.[6][18] Migratory or ovulated female lampreys were placed in a flume (water maze) with two channels. The test fraction was added to one channel and a control (solvent only) to the other. The amount of time the lamprey spent in each channel was recorded to determine if the fraction was an attractant or a repellent.[4][6]

Structure Elucidation and Confirmation

-

Purification and Analysis: The behaviorally active fractions underwent further purification. The pure compounds were then analyzed using mass spectrometry (MS) to determine molecular weight and nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise chemical structure.[1][18]

-

Synthesis and Validation: Once a structure was proposed, it was confirmed through chemical synthesis.[1][9] The synthesized compound was then re-tested in EOG and behavioral assays to verify that it possessed the same biological activity as the natural compound, confirming its identity as a pheromone component.[6][13]

Quantitative Data from Early Pheromone Studies

Quantitative analysis was crucial for establishing the extreme potency of sea lamprey pheromones and their relevance in a natural stream environment. The following tables summarize key quantitative data from foundational electrophysiological and behavioral studies.

Table 1: Olfactory Detection Thresholds of Key Pheromone Components (EOG) This table presents the lowest concentration of a compound that elicits a detectable response from the sea lamprey's olfactory epithelium, as measured by EOG.

| Pheromone Component | Abbreviation | Pheromone Type | EOG Detection Threshold (Molar) | Source(s) |

| This compound Sulfate | 3kPZS | Mating (Male) | 10⁻¹⁰ M to < 10⁻¹³ M | [19][22][23] |

| Petromyzonol Sulfate | PZS | Migratory (Larval) | 10⁻¹⁰ M to 10⁻¹³ M | [21][24] |

| Petromyzonamine Disulfate | PADS | Migratory (Larval) | Sub-picomolar (< 10⁻¹² M) | [1] |

| 3,12-diketo-4,6-petromyzonene-24-sulfate | DKPES | Mating (Male) | 10⁻⁷ M | [19][23] |

Table 2: Behaviorally Active Concentrations of Mating Pheromone (3kPZS) This table summarizes the concentrations of synthesized 3kPZS that were shown to effectively attract ovulated female sea lampreys in field or quasi-natural stream experiments.

| Experiment Type | Effective Concentration Range (Molar) | Observed Outcome | Source(s) |

| Stream Luring & Trapping | 10⁻¹⁴ M to 10⁻¹⁰ M | Triggered robust upstream movement; lured ~50% of females into traps. | [13][25] |

| Field Trapping Enhancement | Not specified (baited traps) | Increased trapping efficiencies by up to 53%; captured up to 2x more lampreys. | [16] |

| Female Preference | 5 x 10⁻¹⁰ M | Females preferred the odor of males exposed to this concentration. | [26] |

Conceptual Signaling Pathway

The detection of pheromones initiates a neural cascade that results in a behavioral response. While the precise intracellular mechanisms were the subject of later research, early studies established the fundamental pathway from olfactory detection to brain processing.

Conclusion

The early research into sea lamprey pheromones stands as a triumph of chemical ecology and integrated pest management. The meticulous application of bioassay-guided fractionation by pioneering researchers led to the identification and synthesis of potent, multicomponent pheromones that govern the sea lamprey's life cycle.[6][18] These foundational studies not only provided a powerful, species-specific tool for controlling a devastating invasive species but also established the sea lamprey as a premier vertebrate model for understanding the chemical basis of behavior. The principles and protocols developed during this era continue to inform research in chemical signaling, neurobiology, and sustainable pest control.

References

- 1. Chemical & Engineering News: Latest News - Lamprey Pheromone Mixture Identified [pubsapp.acs.org]

- 2. Chemists sniff out parasitic fish pheromone | News | Chemistry World [chemistryworld.com]

- 3. researchgate.net [researchgate.net]

- 4. glfc.org [glfc.org]

- 5. glfc.org [glfc.org]

- 6. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glfc.org [glfc.org]

- 9. Mixture of new sulfated steroids functions as a migratory pheromone in the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps [periodicos.capes.gov.br]

- 14. msutoday.msu.edu [msutoday.msu.edu]

- 15. Great Lakes Fishery Commission Eforum [glfc.org]

- 16. Sea Lamprey Mating Pheromone Registered by U.S. Environmental Protection Agency as First Vertebrate Pheromone Biopesticide | U.S. Geological Survey [usgs.gov]

- 17. graham.umich.edu [graham.umich.edu]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of a novel bile alcohol sulfate released by sexually mature male sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.biologists.com [journals.biologists.com]

The Role of 3-keto Petromyzonol in Vertebrate Communication: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-keto Petromyzonol Sulfate (3kPZS) is a potent bile acid derivative that functions as a primary component of the male sea lamprey (Petromyzon marinus) sex pheromone. This molecule plays a critical role in vertebrate communication, guiding ovulating females to nesting sites and synchronizing spawning behavior. An understanding of the molecular mechanisms underlying 3kPZS signaling, from its biosynthesis to its reception and downstream neural processing, offers significant potential for the development of novel and specific pest control methods. This guide provides an in-depth technical overview of 3kPZS, including its biosynthesis, mechanism of action, and the experimental methodologies used to elucidate its function. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.

Introduction

Chemical communication is a fundamental and widespread modality in the animal kingdom, mediating a vast array of behaviors from foraging to reproduction. In vertebrates, pheromones—chemical signals that trigger a specific behavioral or physiological response in conspecifics—are crucial for survival and reproductive success. The sea lamprey, a basal vertebrate, provides a compelling model system for studying vertebrate pheromonal communication. Mature male sea lampreys release a complex pheromonal plume, of which this compound sulfate (3kPZS) is a major and highly active component[1]. This bile acid derivative is a potent chemoattractant for ovulating females, guiding them to males' nests for spawning[1][2]. The specificity and potency of 3kPZS make it a focal point for research into vertebrate olfaction and a promising target for the development of biorational control strategies for this invasive species.

Biosynthesis and Release of this compound Sulfate

The biosynthesis of 3kPZS is a multi-step enzymatic process that primarily occurs in the liver and gills of sexually mature male sea lampreys. The pathway begins with cholesterol and involves a series of modifications to the steroid nucleus and side chain.

A key precursor to 3kPZS is petromyzonol sulfate (PZS)[3][4]. The biosynthesis of PZS from petromyzonol is catalyzed by the enzyme petromyzonol sulfotransferase (PZ-SULT)[5]. In sexually mature males, there is a dramatic upregulation of genes encoding enzymes involved in bile acid synthesis in the liver. For instance, the transcription of cyp7a1, a rate-limiting enzyme in bile acid synthesis, increases by as much as 8000-fold in mature males compared to their immature counterparts[6]. This leads to a high concentration of PZS in the liver and its transport to the gills[6]. The final conversion of PZS to 3kPZS is believed to occur in the gill epithelium before its release into the water[6].

The release of 3kPZS from the gills of spermiating males is a continuous process that creates a chemical plume in the water, which females use to locate potential mates[2]. The rate of release can be influenced by environmental and social cues, such as the presence of other males[2].

Mechanism of Action: From Receptor to Behavior

The perception of 3kPZS by female sea lampreys initiates a cascade of events, starting with the binding to specific receptors in the olfactory epithelium and culminating in a directed swimming behavior towards the pheromone source.

Olfactory Reception and Signal Transduction

The detection of 3kPZS is mediated by specialized olfactory receptor neurons (ORNs) in the sea lamprey's olfactory epithelium. While the specific receptor for 3kPZS has not been definitively isolated and characterized, it is widely accepted to be a G-protein coupled receptor (GPCR), consistent with the mechanism of vertebrate olfaction[1][7].

Upon binding of 3kPZS to its GPCR, a conformational change in the receptor activates an associated heterotrimeric G-protein, likely the olfactory-specific G-protein, Gαolf[2]. The activated Gα subunit then dissociates and stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[2][7]. This rise in cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the ORN membrane[8]. This depolarization, if it reaches the threshold, generates an action potential that travels down the axon of the ORN to the olfactory bulb of the brain.

Neural Processing and Behavioral Response

The olfactory information, now encoded as a series of action potentials, is processed in the olfactory bulb and then relayed to higher brain centers that control behavior. In sea lampreys, olfactory inputs project to the posterior tuberculum, a region homologous to the mammalian ventral tegmental area, which then connects to locomotor centers in the brainstem. This pathway translates the detection of 3kPZS into a directed swimming response towards the pheromone source.

Exposure to 3kPZS also induces physiological changes, including the modulation of gonadotropin-releasing hormone (GnRH) synthesis and release, which in turn affects the hypothalamic-pituitary-gonadal axis[6][9][10]. Furthermore, 3kPZS has been shown to affect the serotonin system in the brain in a sexually dimorphic manner, suggesting a role in modulating mood and motivation associated with reproductive behaviors[5].

Quantitative Data on this compound Sulfate

The following table summarizes key quantitative data related to the activity and occurrence of 3kPZS.

| Parameter | Value | Species | Context | Reference(s) |

| Behavioral Threshold Concentration | 5 x 10⁻¹³ M | Petromyzon marinus | Attraction in a two-choice flume | [11] |

| Electro-olfactogram (EOG) Detection Threshold | 10⁻¹⁰ M | Petromyzon marinus | Olfactory epithelium response | [12] |

| Concentrations Used in Behavioral Assays | 10⁻¹² M - 10⁻⁷ M | Petromyzon marinus | Attraction and preference studies | [2][11][13] |

| Male Release Rate | ~0.5 mg/hour | Petromyzon marinus | Spermiating males | |

| Natural Stream Concentration (of PZS) | Picomolar range | Petromyzon marinus | Streams with larval populations | [14] |

Experimental Protocols

Electro-olfactography (EOG)

Electro-olfactography is a technique used to measure the summed electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus.

Materials:

-

Anesthetized and immobilized sea lamprey

-

Glass microelectrodes filled with saline-agar

-

Reference electrode

-

Micromanipulator

-

Amplifier and data acquisition system

-

Perfusion system for odorant delivery

-

L-arginine (as a standard)

-

3kPZS stock solution

Procedure:

-

Anesthetize the sea lamprey with an appropriate anesthetic (e.g., MS-222) and immobilize it in a stereotaxic frame.

-

Continuously perfuse the gills with aerated, chilled water.

-

Expose the olfactory lamellae by carefully removing the overlying tissue.

-

Position the recording electrode on the surface of the olfactory epithelium using a micromanipulator. Place the reference electrode on the nearby skin.

-

Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.

-

Introduce pulses of 3kPZS at varying concentrations into the water flow.

-

Record the negative voltage deflections (EOG responses) using the amplifier and data acquisition system.

-

Normalize the responses to a standard odorant, such as L-arginine, to allow for comparison across preparations.

Two-Choice Flume Behavioral Assay

This assay is used to assess the preference or avoidance of a chemical cue by an aquatic animal.

Materials:

-

Two-choice flume apparatus

-

Ovulating female sea lampreys

-

Video tracking system

-

Peristaltic pumps for odorant delivery

-

3kPZS stock solution

-

Control solution (water)

Procedure:

-

Acclimate an ovulating female sea lamprey to the flume for a set period.

-

Record the baseline swimming behavior of the lamprey using the video tracking system.

-

Simultaneously introduce the control solution into one channel of the flume and the 3kPZS solution into the other channel using peristaltic pumps.

-

Record the swimming behavior of the lamprey for a defined period after the introduction of the odorant.

-

Analyze the video recordings to quantify the time spent in each channel and calculate a preference index.

-

Thoroughly clean the flume between trials to avoid cross-contamination.

Implications for Drug Development and Pest Management

The high specificity and potency of 3kPZS in mediating sea lamprey reproductive behavior make it an attractive target for the development of species-specific control methods. Potential applications include:

-

Pheromone-baited traps: Using 3kPZS as a lure to attract migrating or spawning sea lampreys to traps.

-